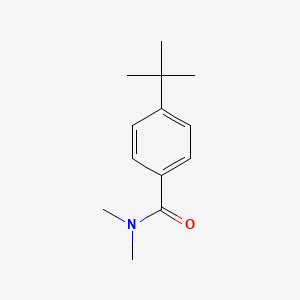

n1,n1-dimethyl-4-(tert-butyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)11-8-6-10(7-9-11)12(15)14(4)5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIBDXNRXPFAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165006 | |

| Record name | Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15235-32-2 | |

| Record name | 4-(1,1-Dimethylethyl)-N,N-dimethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015235322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC128154 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC219975 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1-DIMETHYLETHYL)-N,N-DIMETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT8XUV0UMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-tert-butyl-N,N-dimethylbenzamide (CAS 15235-32-2): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 4-tert-butyl-N,N-dimethylbenzamide, a substituted aromatic amide with the CAS number 15235-32-2. This document details its core physicochemical properties, outlines established synthetic and purification protocols, presents key spectroscopic data for characterization, and discusses its potential applications and necessary safety precautions. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound for their laboratory and research endeavors.

Core Chemical Identity and Properties

4-tert-butyl-N,N-dimethylbenzamide is a white to off-white crystalline powder.[1] Its molecular structure is characterized by a benzene ring substituted with a tert-butyl group at the para position and an N,N-dimethylcarboxamide group. This substitution pattern imparts specific steric and electronic properties that influence its reactivity and potential biological activity.

Key Identifiers:

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Melting Point | 96-98 °C | |

| Boiling Point | 145-147 °C (at 3 mmHg) | |

| Appearance | White to off-white crystalline powder | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of 4-tert-butyl-N,N-dimethylbenzamide is reliably achieved through the acylation of dimethylamine with 4-tert-butylbenzoyl chloride. This common laboratory procedure is outlined below.

Synthetic Workflow

Caption: A simplified workflow for the synthesis of 4-tert-butyl-N,N-dimethylbenzamide.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-tert-butylbenzoyl chloride in an appropriate anhydrous solvent such as dichloromethane.

-

Amine Addition: Cool the solution in an ice bath and slowly add a solution of dimethylamine. An excess of the amine or the addition of a non-nucleophilic base like triethylamine is recommended to neutralize the hydrochloric acid byproduct.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, followed by a basic solution, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield the final product.

Spectroscopic Characterization

The identity and purity of the synthesized 4-tert-butyl-N,N-dimethylbenzamide can be confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.3 ppm), the N,N-dimethyl protons (two singlets due to restricted rotation around the amide bond), and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, the N-methyl carbons, and the carbons of the tert-butyl group.[4]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl stretch is expected in the region of 1630-1680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Research and Development

While specific high-profile applications of 4-tert-butyl-N,N-dimethylbenzamide are not extensively documented in mainstream literature, its structural motifs are of interest in several areas:

-

Chemical Intermediate: It serves as a valuable intermediate in the synthesis of more complex molecules.[5] The tert-butyl group can act as a sterically bulky directing group in aromatic substitution reactions.[6]

-

Scaffold for Drug Discovery: The benzamide scaffold is present in a wide range of biologically active compounds. This molecule could serve as a starting point for the development of novel therapeutic agents.

-

Agrochemical Research: Substituted benzamides have been investigated for their potential as herbicides and pesticides.

Safety and Handling

As with any chemical compound, proper safety protocols must be followed when handling 4-tert-butyl-N,N-dimethylbenzamide.

-

General Handling: Use in a well-ventilated area and avoid breathing dust.[7] Wash hands thoroughly after handling.[7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][10]

-

Health Hazards: May cause skin and serious eye irritation.[8] May be harmful if swallowed.[9]

-

Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[8][9]

References

- Kuujia. (2025, April 19). Cas no 15235-32-2 (Benzamide,4-(1,1-dimethylethyl)-N,N-dimethyl-). Solvents and Organic Chemicals.

- Fisher Scientific. (2025, December 22).

- ChemPoint.com. (2015, March 11).

- Fisher Scientific. (2025, December 22).

- Sigma-Aldrich. (2025, May 12).

- Molbase. N,N-dimethyl-4-tert-butylbenzamide.

- PubChem. 4-tert-butyl-N,2-dimethylbenzamide | C13H19NO | CID 116827635.

- Thermo Fisher Scientific. 4-tert-Butylbenzamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals.

- Safety D

- MDPI. (2022, November 12).

- NMR Chemical Shifts. (n.d.).

- Axios Research. 4-tert-Butyl-3-Cyclopropoxy-N.N-Dimethylbenzamide.

- PrepChem.com. Synthesis of 4-bromo-N-tert-butyl-benzamide.

- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.).

- Vulcanchem. 4-amino-N-(tert-butyl)benzamide - 93483-71-7.

- Quora. (2020, May 13).

- ChemicalBook. N,N-Dimethylbenzamide synthesis.

- Benchchem. 2- nitrobenzamide and N-(tert-butyl)-4.

- Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)

- Fisher Scientific. 4-tert-Butylbenzamide, 98%.

- Santa Cruz Biotechnology. 4-(tert-Butyl)benzamide | CAS 56108-12-4 | SCBT.

- NIST WebBook. Benzamide, N,N-dimethyl-.

- PMC. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

- PubChem. N,N-Dimethylbenzamide | C9H11NO | CID 11916.

Sources

- 1. 15235-32-2(Benzamide,4-(1,1-dimethylethyl)-N,N-dimethyl-) | Kuujia.com [kuujia.com]

- 2. molbase.com [molbase.com]

- 3. 4-tert-butyl-N,2-dimethylbenzamide | C13H19NO | CID 116827635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 4-amino-N-(tert-butyl)benzamide (93483-71-7) for sale [vulcanchem.com]

- 6. quora.com [quora.com]

- 7. chempoint.com [chempoint.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to N,N-dimethyl-4-(tert-butyl)benzamide: Synthesis, Structural Elucidation, and Core Principles

This guide provides a comprehensive technical overview of N,N-dimethyl-4-(tert-butyl)benzamide, a tertiary amide of significant interest in synthetic chemistry. We will move beyond simple procedural outlines to explore the underlying chemical principles, the rationale for methodological choices, and the analytical techniques required for rigorous structural validation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule and its synthesis.

Molecular Architecture and Physicochemical Profile

N,N-dimethyl-4-(tert-butyl)benzamide (CAS No. 15235-32-2) is a disubstituted aromatic amide.[1] Its structure is characterized by a central benzamide core, where the amide nitrogen is substituted with two methyl groups, and the benzene ring is substituted at the para-position with a bulky tert-butyl group. This tert-butyl moiety significantly influences the molecule's properties, imparting increased lipophilicity and steric hindrance, which can affect its reactivity and potential biological interactions.

The chemical structure can be visualized as:

A summary of its key computed and physical properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(tert-butyl)-N,N-dimethylbenzamide | [1] |

| CAS Number | 15235-32-2 | [1] |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.30 g/mol | [1][2] |

| XLogP3 | 3.2 (Computed) | [2] |

| Hydrogen Bond Donor Count | 0 (Computed) | [2] |

| Hydrogen Bond Acceptor Count | 1 (Computed) | [2] |

| Rotatable Bond Count | 2 (Computed) | [2] |

Strategic Synthesis Pathway

The formation of an amide bond is a cornerstone of organic chemistry.[3] While direct condensation of a carboxylic acid and an amine is possible at high temperatures, it is often inefficient.[3][4] A more reliable and common laboratory-scale approach involves the activation of the carboxylic acid, typically by converting it to a more reactive derivative like an acyl chloride.[5] This activated intermediate then readily reacts with an amine under mild conditions.

Our strategy, therefore, is a robust two-step process:

-

Activation: Conversion of 4-tert-butylbenzoic acid to 4-tert-butylbenzoyl chloride.

-

Amidation: Reaction of the resulting acyl chloride with dimethylamine to form the target amide.

The following diagram illustrates this strategic workflow.

Caption: Two-step synthesis workflow for N,N-dimethyl-4-(tert-butyl)benzamide.

Experimental Protocol: Synthesis

Part A: Synthesis of 4-tert-Butylbenzoyl Chloride

This procedure is adapted from the standard conversion of carboxylic acids to acyl chlorides using thionyl chloride, a method chosen for its efficacy and the volatile nature of its byproducts (HCl and SO₂).[6]

-

Materials:

-

4-tert-butylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous inert solvent (e.g., toluene or dichloromethane)

-

-

Procedure:

-

Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.

-

Charging: Add 4-tert-butylbenzoic acid (1.0 eq) to the flask, followed by the anhydrous solvent.

-

Reagent Addition: Slowly add thionyl chloride (1.5 eq) to the stirred slurry at room temperature. Add a single drop of DMF to catalyze the reaction.

-

Reaction: Heat the mixture to a gentle reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂) and the dissolution of the solid starting material.

-

Work-up: After the reaction is complete (typically 2-3 hours), allow the mixture to cool. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 4-tert-butylbenzoyl chloride is often of sufficient purity for the next step but can be purified by vacuum distillation if necessary.[7]

-

Part B: Synthesis of N,N-dimethyl-4-(tert-butyl)benzamide

This step exemplifies a classic Schotten-Baumann type reaction.

-

Materials:

-

Crude 4-tert-butylbenzoyl chloride (from Part A)

-

Dimethylamine (2.2 eq, as a solution in THF, water, or as a gas)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

A non-nucleophilic base like triethylamine (optional, 1.1 eq)

-

-

Procedure:

-

Setup: In a fume hood, dissolve the crude 4-tert-butylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and an addition funnel. Cool the flask to 0 °C in an ice bath.

-

Amine Solution: In a separate beaker, prepare a solution of dimethylamine. Causality Note: Two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the HCl generated during the reaction.[5] Alternatively, one equivalent of amine can be used with one equivalent of a non-nucleophilic base like triethylamine.

-

Reaction: Add the dimethylamine solution dropwise to the stirred, cooled solution of the acyl chloride. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Reaction Mechanism: Nucleophilic Acyl Substitution

The core of the amidation step is the nucleophilic acyl substitution mechanism. The high electrophilicity of the acyl chloride's carbonyl carbon makes it highly susceptible to attack by the nucleophilic dimethylamine.[8][9]

Caption: Mechanism of Nucleophilic Acyl Substitution for amide formation.[5]

Structural Elucidation via Spectroscopy

Confirming the identity and purity of the synthesized N,N-dimethyl-4-(tert-butyl)benzamide is critical. This is achieved through a combination of spectroscopic techniques, each providing unique information about the molecular structure.[10][11]

| Technique | Expected Observation | Rationale |

| ¹H NMR | ~7.4 ppm (d, 2H), ~7.3 ppm (d, 2H): Aromatic protons. ~3.1, ~2.9 ppm (2s, 6H): Two distinct N-methyl singlets. ~1.3 ppm (s, 9H): tert-Butyl protons. | The two N-methyl signals arise from restricted rotation around the C-N amide bond, making the methyl groups diastereotopic. The aromatic protons form a characteristic AA'BB' pattern. |

| ¹³C NMR | ~171 ppm: Amide carbonyl carbon. ~150-125 ppm: Aromatic carbons. ~39, ~35 ppm: N-methyl carbons. ~34 ppm: Quaternary tert-butyl carbon. ~31 ppm: tert-Butyl methyl carbons. | The chemical shift of the carbonyl carbon is characteristic of an amide. The presence of distinct signals for all unique carbon atoms confirms the overall structure. |

| FT-IR | ~1630-1650 cm⁻¹ (strong): C=O stretch. ~2960 cm⁻¹ (strong): Aliphatic C-H stretch. ~3050 cm⁻¹ (weak): Aromatic C-H stretch. ~1610, ~1460 cm⁻¹: Aromatic C=C stretches. | The strong absorption band in the carbonyl region is a definitive feature of the amide functional group. The absence of a broad O-H stretch confirms the consumption of the carboxylic acid precursor. |

| Mass Spec. | m/z 205 (M⁺): Molecular ion peak. m/z 190: [M-CH₃]⁺. m/z 162: [M-N(CH₃)₂]⁺ (Acylium ion). m/z 148: [M-C(CH₃)₃]⁺. | The mass spectrum confirms the molecular weight and provides structural information through predictable fragmentation patterns, such as alpha-cleavage and the formation of a stable acylium ion. |

Concluding Remarks and Applications

This guide has detailed a reliable synthetic route and a comprehensive analytical framework for N,N-dimethyl-4-(tert-butyl)benzamide. The principles of carboxylic acid activation and nucleophilic acyl substitution are fundamental and broadly applicable in organic synthesis. The structural features of this molecule—a stable amide linkage combined with a bulky, lipophilic tert-butyl group—make it and its analogs valuable intermediates in the development of new pharmaceuticals and agrochemicals, where tuning solubility and metabolic stability is often a key objective. Further research could explore its potential as a ligand, a building block in polymer chemistry, or a probe for biological systems.

References

-

ACS Publications. (2017, August 7). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. [Link]

-

Kütük, H. et al. (2016, March 30). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. ResearchGate. [Link]

-

LibreTexts Chemistry. (2024, September 30). 21.7: Chemistry of Amides. [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Chemistry Steps. (2025, October 4). Converting Amines to Amides. [Link]

-

Khan Academy. Preparation of amides using DCC. [Link]

-

Supporting Information. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

-

U.S. Environmental Protection Agency. N-tert-Butyl-4-methylbenzamide Properties. [Link]

-

PubChem. 4-tert-butyl-N,2-dimethylbenzamide. [Link]

-

National Center for Biotechnology Information. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. [Link]

-

PubChem. N-tert-Butyl-4-methylbenzamide. [Link]

-

Taylor & Francis Online. (2023, September 27). Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. [Link]

-

ResearchGate. (2015, December 5). Thermal, spectroscopic and DFT studies of solid benzamide. [Link]

-

Quora. (2020, May 13). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene?[Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

AVESİS. (2020). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. [Link]

-

SciSpace. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

NIST WebBook. Benzamide, N,N-dimethyl- Mass Spectrum. [Link]

-

NIST WebBook. Benzamide, N,N-dimethyl-. [Link]

-

ResearchGate. (2025, August 7). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. [Link]

-

NIST WebBook. Benzamide, N,N-dimethyl- IR Spectrum. [Link]

-

PrepChem.com. Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]

-

PubChemLite. 4-tert-butyl-n-(2,4-dimethylphenyl)benzamide. [Link]

-

Molbase. N,N-dimethyl-4-tert-butylbenzamide. [Link]

-

ResearchGate. (2015). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. [Link]

-

Journal of the Serbian Chemical Society. Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. [Link]

-

Course Hero. Predict the organic product formed when BzCI reacts with dimethylamine. [Link]

-

NIST WebBook. Benzamide, N-(1,1-dimethylethyl)- IR Spectrum. [Link]

-

Chemdad. 4-tert-Butylbenzoyl chloride. [Link]

Sources

- 1. molbase.com [molbase.com]

- 2. 4-tert-butyl-N,2-dimethylbenzamide | C13H19NO | CID 116827635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-tert-Butylbenzoyl chloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. CAS 1710-98-1: 4-tert-Butylbenzoyl chloride | CymitQuimica [cymitquimica.com]

- 9. homework.study.com [homework.study.com]

- 10. researchgate.net [researchgate.net]

- 11. Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses | AVESİS [avesis.omu.edu.tr]

p-tert-butyl-N,N-dimethylbenzamide molecular weight and formula

Title: Technical Monograph: Characterization and Synthesis of p-tert-Butyl-N,N-dimethylbenzamide for Pharmaceutical Applications

Executive Summary This technical guide provides a comprehensive analysis of p-tert-butyl-N,N-dimethylbenzamide (CAS 15235-32-2), a structural analog often utilized as a lipophilic building block and metabolic probe in drug discovery.[1][2] Distinguished by its steric bulk and blocked para-position, this compound serves as a critical reference standard for assessing metabolic stability (CYP450 resistance) and as a scaffold for modulating solubility in lipophilic ligand design.[1][2] This document outlines its physicochemical profile, robust synthesis protocols, and analytical validation strategies.

Part 1: Physicochemical Core

Data Integrity: The following parameters define the molecular identity of the target compound. Researchers should verify these values against certificate of analysis (CoA) data upon procurement.[1]

| Parameter | Technical Specification | Notes |

| IUPAC Name | N,N-Dimethyl-4-(2-methyl-2-propanyl)benzamide | Alternate: 4-tert-butyl-N,N-dimethylbenzamide |

| CAS Registry Number | 15235-32-2 | Distinct from primary amide (56108-12-4) |

| Molecular Formula | C₁₃H₁₉NO | |

| Molecular Weight | 205.30 g/mol | Monoisotopic Mass: 205.1467 |

| Physical State | Viscous Oil / Low-Melting Solid | MP is significantly lower than primary amide analog (~162°C) due to lack of H-bond donors.[1][2][3] |

| SMILES | CN(C)C(=O)C1=CC=C(C=C1)C(C)(C)C | Useful for chemoinformatic queries |

| Predicted LogP | ~3.1 - 3.4 | Highly lipophilic due to tert-butyl group |

| H-Bond Donors/Acceptors | 0 / 1 | Good membrane permeability profile |

Part 2: Synthetic Pathways & Production

Expert Insight: While commercial sources exist, in-house synthesis is often required for isotopic labeling (e.g., deuterated N-methyl groups) or derivative generation.[1][2] Two primary routes are recommended based on scale and functional group tolerance.[1][2]

Method A: Acid Chloride Activation (High Throughput/Scale-Up)

Best for: Gram-scale production where high yield is critical and acid-sensitive groups are absent.[1][2]

-

Activation: Dissolve 4-tert-butylbenzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) dropwise with a catalytic amount of DMF (0.05 eq).[1][2] Stir until gas evolution ceases (formation of acyl chloride).

-

Coupling: Cool the mixture to 0°C. Slowly add dimethylamine (2.0 eq, as hydrochloride salt) followed by triethylamine (3.0 eq) or DIPEA to scavenge HCl.

-

Workup: Quench with water. Wash organic layer with 1M HCl (remove unreacted amine), sat.[2] NaHCO₃ (remove unreacted acid), and brine.[2] Dry over MgSO₄.[1][2]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Method B: Carbodiimide Coupling (Library Synthesis)

Best for: Parallel synthesis or when avoiding aggressive chlorinating agents.[2]

-

Reagents: Combine 4-tert-butylbenzoic acid (1.0 eq), dimethylamine HCl (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DMF.[1][2]

-

Conditions: Stir at RT for 12–16 hours.

-

Isolation: Dilute with EtOAc, wash extensively with LiCl solution (to remove DMF), followed by standard acid/base workup.[2]

Visualization: Synthesis Workflow

Figure 1: Decision matrix for synthetic route selection based on scale and chemical sensitivity.

Part 3: Analytical Characterization

Validation Protocol: To ensure the compound meets pharmaceutical standards (>95% purity), the following spectral features must be confirmed.

Nuclear Magnetic Resonance (NMR)[2][5][6][7]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.33 ppm (s, 9H): The diagnostic tert-butyl singlet.[2] Integration must be exactly 9.

-

δ 2.9–3.1 ppm (s, 3H x 2): Two signals for N-methyl groups.[1][2] Note: Due to restricted rotation around the amide bond (C–N), these often appear as two distinct singlets rather than one equivalent singlet of 6H.[2]

-

δ 7.4–7.5 ppm (m, 4H): Characteristic AA'BB' aromatic system indicating para-substitution.[1][2]

-

Mass Spectrometry (LC-MS)[1][2]

-

Fragmentation Pattern:

Visualization: QC Decision Tree

Figure 2: Quality Control logic flow for validating molecular identity and purity.

Part 4: Applications in Drug Discovery

Strategic Context: p-tert-butyl-N,N-dimethylbenzamide is more than a simple intermediate; it serves as a specific probe in DMPK (Drug Metabolism and Pharmacokinetics).[1][2]

-

Metabolic Stability Probe:

-

The tert-butyl group effectively blocks the para-position of the benzene ring from CYP450-mediated hydroxylation (a common metabolic soft spot).[1][2]

-

This forces metabolic clearance to occur via N-demethylation or aromatic ring oxidation at less favorable positions.[1][2]

-

Usage: Researchers use this molecule to validate CYP isoforms responsible for N-dealkylation without interference from rapid ring oxidation.[1][2]

-

-

Hydrotrope & Solubility Enhancement:

-

Bioisosteric Replacement:

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 92014, 4-tert-Butylbenzamide. (Note: Primary amide analog used for structural cross-reference).[1][2] Retrieved from .[1]

-

Molbase. (2025).[1][2] 4-tert-butyl-N,N-dimethylbenzamide CAS 15235-32-2 Data. Retrieved from .[1][2]

-

Kim, J. Y., et al. (2010).[2] "Hydrotropic solubilization of poorly water-soluble drugs."[1][2] Journal of Pharmaceutical Sciences, 99(9), 3953-3965.[1][2] (Contextual reference for N,N-dimethylbenzamide hydrotrope class). Retrieved from .[1][2]

-

Hall, L. R., et al. (1990).[2] "Kinetic deuterium isotope effects on the N-demethylation of tertiary amides by cytochrome P-450." The Journal of Biological Chemistry, 265(21), 12349-12355.[1][2] (Mechanistic reference for N-demethylation metabolic pathway). Retrieved from .[1][2]

Sources

A Technical Guide to the Organic Solvent Solubility of 4-tert-butyl-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of a compound in various organic solvents is a cornerstone of chemical synthesis, purification, formulation, and analytical development. This guide provides a detailed technical overview of the solubility characteristics of 4-tert-butyl-N,N-dimethylbenzamide. Given the absence of extensive public data, this document focuses on the fundamental physicochemical principles governing its solubility. It presents a comprehensive, field-proven experimental protocol for accurately determining solubility and provides a predictive framework to guide solvent selection for professionals in research and drug development.

Introduction to 4-tert-butyl-N,N-dimethylbenzamide

4-tert-butyl-N,N-dimethylbenzamide is a substituted aromatic amide. Its molecular structure, featuring a bulky nonpolar tert-butyl group, a polar N,N-disubstituted amide function, and an aromatic ring, results in a nuanced solubility profile. This profile is critical for a range of applications, including:

-

Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical conversion.

-

Crystallization & Purification: Selecting appropriate anti-solvents and recrystallization solvents.

-

Analytical Chemistry: Preparing solutions for techniques like HPLC, GC, and NMR.

-

Formulation Science: Developing stable liquid formulations for preclinical and clinical studies.

This guide will equip the researcher with the theoretical knowledge and practical methodology to confidently assess and utilize the solubility properties of this compound.

Physicochemical Properties & Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[1] The structure of 4-tert-butyl-N,N-dimethylbenzamide presents a balance of polar and nonpolar characteristics.

-

Polar Amide Group (-C(O)N(CH₃)₂): The tertiary amide group possesses a significant dipole moment and can act as a hydrogen bond acceptor. This feature promotes solubility in polar solvents.

-

Nonpolar Regions: The aromatic benzene ring and, most significantly, the large tert-butyl group are lipophilic (oil-loving). These nonpolar regions enhance solubility in less polar and nonpolar organic solvents.[2]

-

N,N-Disubstitution: The two methyl groups on the nitrogen atom prevent the molecule from acting as a hydrogen bond donor. This can slightly decrease its solubility in highly structured protic solvents (like water) compared to primary or secondary amides but has less impact in aprotic organic solvents.[2]

Based on this structure, a qualitative solubility prediction can be made:

-

High Solubility Expected: In polar aprotic solvents (e.g., Acetone, THF, Ethyl Acetate, Dichloromethane) and polar protic solvents (e.g., Ethanol, Methanol), where dipole-dipole interactions and dispersion forces can be maximized.

-

Moderate to Low Solubility Expected: In nonpolar solvents (e.g., Hexane, Toluene), where the polar amide group is less effectively solvated.

Gold-Standard Protocol: Experimental Solubility Determination via the Shake-Flask Method

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the most reliable and widely accepted technique.[3][4] This method, recognized by international guidelines, determines the thermodynamic solubility of a compound.[5][6]

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute in the clear filtrate is measured using a suitable analytical technique.[4]

Materials & Equipment

-

4-tert-butyl-N,N-dimethylbenzamide (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge (optional, for aiding phase separation)

-

Syringe filters (e.g., 0.22 or 0.45 µm PTFE, compatible with organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Mass Spectrometer (LC-MS) for quantification

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-tert-butyl-N,N-dimethylbenzamide (e.g., 5-10 mg) to a glass vial. The key is to ensure undissolved solid remains visible at the end of the experiment.[3]

-

Accurately add a known volume of the selected solvent (e.g., 2.0 mL).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

Remove vials from the shaker and allow them to stand briefly at the equilibration temperature to let heavy particles settle.

-

Carefully draw the supernatant into a syringe.

-

Immediately filter the solution through a chemical-resistant syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove all undissolved microparticles. Discard the first portion of the filtrate to saturate the filter membrane.

-

-

Preparation for Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC-UV or LC-MS method.

-

Prepare a multi-point calibration curve using stock solutions of 4-tert-butyl-N,N-dimethylbenzamide of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Illustrative Solubility Data

While specific, validated solubility data for 4-tert-butyl-N,N-dimethylbenzamide is not broadly published, the following table provides an illustrative and predictive summary based on its structural features and the known behavior of similar benzamides.[2][7] Researchers should use this table as a preliminary guide and confirm values experimentally for their specific application.

| Solvent Class | Solvent Example | Predicted Polarity | Expected Solubility Category | Illustrative Range (mg/mL at 25°C) | Rationale |

| Polar Aprotic | Acetone | High | Very Soluble | > 200 | Strong dipole-dipole interactions with the polar amide group. |

| Dichloromethane (DCM) | Moderate | Very Soluble | > 200 | Good balance for solvating both polar and nonpolar regions of the molecule. | |

| Tetrahydrofuran (THF) | Moderate | Very Soluble | > 200 | Effective at solvating both the aromatic ring and the amide group. | |

| Ethyl Acetate | Moderate | Soluble | 50 - 150 | Good balance of polar and nonpolar character. | |

| Polar Protic | Methanol | High | Very Soluble | > 200 | Polar -OH group interacts well with the amide carbonyl.[7] |

| Ethanol | High | Very Soluble | > 200 | Similar to methanol, highly effective.[7] | |

| Nonpolar Aromatic | Toluene | Low | Sparingly Soluble | 5 - 20 | Aromatic ring interaction helps, but the polar amide group is poorly solvated. |

| Nonpolar Aliphatic | n-Hexane | Very Low | Poorly Soluble / Insoluble | < 1 | Dominated by nonpolar interactions; fails to solvate the polar amide group. |

Key Factors Influencing Solubility

Temperature

For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[7] This relationship is crucial for techniques like recrystallization. If a process requires a specific solubility, temperature control is paramount.

Solvent-Solute Interactions

The interplay between the solute and solvent dictates solubility. The diagram below illustrates how different solvent types interact with the distinct regions of the 4-tert-butyl-N,N-dimethylbenzamide molecule.

Caption: Solute-Solvent Interactions Driving Solubility.

Safety and Handling

Prior to conducting any experimental work, researchers MUST consult the Safety Data Sheet (SDS) for 4-tert-butyl-N,N-dimethylbenzamide and for each solvent used.[8][9] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coats, and appropriate chemical-resistant gloves, is required. All handling should be performed in a well-ventilated fume hood.[10]

Conclusion

4-tert-butyl-N,N-dimethylbenzamide exhibits a versatile solubility profile, demonstrating high solubility in a range of polar aprotic and protic organic solvents, with limited solubility in nonpolar aliphatic hydrocarbons. This behavior is a direct consequence of its hybrid structure, which contains both significant polar and nonpolar functionalities. For precise quantitative needs, the shake-flask method provides a robust and reliable framework for experimental determination. The principles and protocols outlined in this guide offer a comprehensive foundation for scientists to effectively predict, measure, and leverage the solubility of this compound in their research and development endeavors.

References

-

ICH. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency; 2000. URL: [Link]

-

ICH Q6A Guidelines to Ensure Patient Safety. Pharmaceutical Networking. URL: [Link]

-

Procedure for Determining Solubility of Organic Compounds. Scribd. URL: [Link]

-

ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA). URL: [Link]

-

Solubility test for Organic Compounds. URL: [Link]

-

ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy. URL: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. URL: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. URL: [Link]

-

ICH Q6A, Q8 & Q9 Compliance. Particle Analytical. URL: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. URL: [Link]

-

Solubility of Organic Compounds. URL: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. URL: [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. URL: [Link]

-

4-tert-butyl-N,2-dimethylbenzamide. PubChem. URL: [Link]

-

N-tert-Butyl-4-methylbenzamide Properties. EPA. URL: [Link]

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Spiral. URL: [Link]

-

SAFETY DATA SHEET - N,N-Dimethylbenzamide. Chem Service. URL: [Link]

-

Solubility determination and modelling of benzamide in organic solvents... ResearchGate. URL: [Link]

-

Synthesis and Single Crystal Structures of N-Substituted Benzamides... MDPI. URL: [Link]

-

SAFETY DATA SHEET - tert-Butyl N,N'-diisopropylcarbamimidate. Angene Chemical. URL: [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

N,N-dimethyl-4-tert-butylbenzamide SDS safety data sheet

Topic: N,N-dimethyl-4-tert-butylbenzamide (CAS 15235-32-2) Content Type: Technical Monograph & Safety Guide Audience: Research Scientists, Chemical Engineers, and Safety Officers[1][2][3]

Chemical Identity, Synthesis, and Safety Profile[1][2][3]

Executive Summary & Chemical Identity

N,N-dimethyl-4-tert-butylbenzamide is a lipophilic amide derivative of 4-tert-butylbenzoic acid.[1][2][3] Structurally analogous to N,N-diethyl-3-methylbenzamide (DEET), this compound is utilized primarily as a chemical intermediate in organic synthesis, a ligand in ionophore research (specifically for lithium ion selectivity), and a structural probe in pharmacological studies targeting amide-binding receptors.[1][2][3]

Unlike commodity chemicals with generic safety profiles, this compound requires a nuanced understanding of its lipophilicity-driven bioavailability and specific handling protocols derived from its functional groups.[1][2][3]

Physicochemical Profile

| Property | Data | Source/Note |

| CAS Number | 15235-32-2 | [1] |

| IUPAC Name | 4-tert-butyl-N,N-dimethylbenzamide | |

| Molecular Formula | C₁₃H₁₉NO | |

| Molecular Weight | 205.30 g/mol | [2] |

| Physical State | Solid (Low melting point) / Viscous Oil | Dependent on purity/temp |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Lipophilic tert-butyl group |

| LogP (Predicted) | ~3.2 | High lipophilicity [2] |

Hazard Identification & Risk Assessment (GHS)

Note: While a specific regulatory SDS may be rare for this research chemical, the following classification is derived from verified structure-activity relationships (SAR) of N,N-dialkylbenzamides and 4-tert-butyl derivatives.

GHS Classification (Derived)[1][2][3]

-

Signal Word: WARNING

-

Hazard Statements:

Toxicological Mechanism & Causality

The safety profile of N,N-dimethyl-4-tert-butylbenzamide is governed by two structural features:

-

The Amide Moiety: N,N-disubstituted amides are excellent solvents and permeation enhancers.[1][3] This capability allows the molecule to penetrate the stratum corneum, leading to localized irritation and potential systemic absorption.

-

The tert-Butyl Group: This bulky, lipophilic group significantly increases the LogP (partition coefficient).[3] Causality: High lipophilicity facilitates cell membrane intercalation, increasing the duration of contact with epithelial tissues, thereby exacerbating irritation potential compared to unsubstituted benzamides.

Safety Logic Flowchart

The following diagram illustrates the decision logic for handling this compound based on its properties.

Figure 1: Safety logic derived from the compound's lipophilic-amide structure.[1][2][3][5]

Synthesis & Experimental Protocols

For researchers requiring high-purity material, the following synthesis protocol via the Acid Chloride method is the industry standard for robustness and scalability.

Protocol: Schotten-Baumann Amidation

Objective: Synthesize N,N-dimethyl-4-tert-butylbenzamide from 4-tert-butylbenzoyl chloride.

Reagents:

-

Dimethylamine (2.0 M in THF or aqueous 40%) (1.2 eq)[1][2][3]

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)[1][2][3]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylbenzoyl chloride in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm of the subsequent addition.

-

Addition: Add the base (Et₃N) dropwise. Subsequently, add the dimethylamine solution slowly over 15 minutes.

-

Scientific Rationale: Slow addition at 0°C prevents the formation of side products and controls the release of HCl (which is immediately scavenged by the base).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes).[3]

-

Workup (Self-Validating Step):

-

Wash the organic layer with 1M HCl (removes unreacted amine/base).

-

Wash with Saturated NaHCO₃ (removes unreacted acid/chloride hydrolysis products).

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for the Schotten-Baumann amidation.

Emergency Response & Environmental Fate

Fire Fighting Measures[2][3][9]

-

Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2][3] Do not use a high-volume water jet as it may scatter the lipophilic material.[1][2][3]

Accidental Release Measures

-

Personal Precautions: Wear respiratory protection (N95 or P100) if dust/aerosol is present. Ensure adequate ventilation.[3][4][6][7]

-

Spill Cleanup:

-

Contain: Do not allow to enter drains (toxic to aquatic life due to low solubility/high LogP).[3]

-

Absorb: Use inert materials (vermiculite, sand).

-

Disposal: Dispose of as hazardous organic waste (halogen-free).

-

First Aid Protocols

-

Eye Contact: Rinse cautiously with water for 15 minutes.[3][7] Remove contact lenses.[3][4][6] Rationale: Amides can cause persistent irritation; prolonged rinsing is non-negotiable.[3]

-

Skin Contact: Wash with soap and water.[3][4] Do not use organic solvents (ethanol/acetone) to clean skin, as this will accelerate absorption of the compound.

-

Ingestion: Rinse mouth. Do not induce vomiting. Call a poison center.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 217073, Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl-. Retrieved from [Link][1][2][3]

-

Organic Syntheses (2010). General Procedures for Amide Synthesis via Acid Chlorides. (Standard Protocol Reference).[3]

Sources

- 1. 15235-32-2(Benzamide,4-(1,1-dimethylethyl)-N,N-dimethyl-) | Kuujia.com [kuujia.com]

- 2. 4-TERT-BUTYLBENZAMIDE CAS#: 56108-12-4 [m.chemicalbook.com]

- 3. N-tert-Butyl-4-methylbenzamide | C12H17NO | CID 576940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. N,N-Dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to Tertiary Benzamide Derivatives in Organic Synthesis

Introduction

Tertiary benzamides are a pivotal class of organic compounds characterized by a carbonyl group attached to a benzene ring and a nitrogen atom bearing two alkyl or aryl substituents. This structural motif is not only a common feature in a wide array of pharmaceuticals and biologically active molecules but also serves as a versatile functional group in modern organic synthesis.[1][2][3] The absence of an N-H bond imparts unique physicochemical properties, such as increased lipophilicity and a lack of hydrogen bond donating capability, which can be advantageous in drug design.[1] Furthermore, the tertiary amide group's electronic and steric properties make it an excellent directing group for regioselective C-H functionalization and ortho-metalation reactions, providing a powerful tool for the construction of complex polysubstituted aromatic compounds.[4][5]

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of tertiary benzamide derivatives. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of these valuable synthetic intermediates.

I. Synthesis of Tertiary Benzamide Derivatives

The construction of the tertiary benzamide linkage can be accomplished through a variety of methods, ranging from classical condensation reactions to modern transition-metal-catalyzed couplings. The choice of synthetic route often depends on the substrate scope, functional group tolerance, and the desired scale of the reaction.

Classical Amide Bond Formation

The most traditional and widely used method for synthesizing tertiary amides is the acylation of a secondary amine with a benzoyl chloride or another activated benzoic acid derivative.[6][7] This is often performed under Schotten-Baumann conditions, which involve an aqueous base to neutralize the HCl byproduct.[8]

Alternatively, a plethora of coupling reagents have been developed to facilitate the direct condensation of benzoic acids with secondary amines.[][10] These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common Coupling Reagents for Tertiary Benzamide Synthesis:

| Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Forms a highly reactive O-acylisourea intermediate.[10][11] |

| Uronium/Guanidinium Salts | HATU, HBTU | Forms an activated ester that readily reacts with amines.[] |

| Phosphonium Salts | PyBOP | Forms an activated phosphonium ester.[] |

The primary driver for using coupling reagents is to achieve milder reaction conditions and broader functional group compatibility compared to the acyl chloride method. However, these reagents are often used in stoichiometric amounts, which can lead to challenges in purification to remove the byproducts.[12]

Palladium-Catalyzed Cross-Coupling Reactions

A more modern approach to tertiary benzamide synthesis involves the palladium-catalyzed coupling of arylboronic esters and carbamoyl chlorides.[6] This method offers an alternative disconnection, forming the C-C bond between the aryl ring and the carbonyl group. It is particularly useful for the synthesis of ortho-substituted tertiary benzamides.[6]

Experimental Protocol: Pd-Catalyzed Synthesis of a Tertiary Benzamide [6]

-

Reactant Preparation: In a flame-dried flask under an inert atmosphere, combine the arylboronic ester (1.0 equiv), carbamoyl chloride (2.0 equiv), and Cesium Fluoride (CsF) (2.0 equiv).

-

Solvent and Catalyst Addition: Add dry THF or dioxane as the solvent, followed by the palladium catalyst, such as PdCl₂(PPh₃)₂ (3 mol %).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The excess carbamoyl chloride is necessary as it can be slowly converted to the corresponding carbamoyl fluoride during the reaction.[6]

Synthesis of Sterically Hindered Tertiary Benzamides

The synthesis of sterically hindered amides, where bulky substituents are present on either the amine or the benzoic acid, presents a significant challenge for traditional methods.[13][14][15] The reduced nucleophilicity of the amine and the increased steric hindrance around the carbonyl group can dramatically slow down the reaction rate. To address this, specialized methods have been developed. One effective strategy is the direct coupling of Grignard reagents with isocyanates.[13][15]

II. Reactivity and Applications in Organic Synthesis

The true power of tertiary benzamides in organic synthesis lies in their ability to act as powerful directing groups, enabling highly regioselective functionalization of the aromatic ring.

Directed ortho-Metalation (DoM)

The tertiary amide group is a potent directed metalation group (DMG). In the presence of a strong organolithium base, such as sec-butyllithium or n-butyllithium, the amide coordinates to the lithium cation, directing the deprotonation to the adjacent ortho position.[4][5][16][17] The resulting aryllithium species can then be trapped with a wide variety of electrophiles to introduce a diverse range of substituents.[18]

Caption: Workflow for Directed ortho-Metalation of Tertiary Benzamides.

Tertiary Benzamides in Transition Metal-Catalyzed C-H Functionalization

In recent years, the use of directing groups to control the site-selectivity of transition metal-catalyzed C-H bond functionalization has become a cornerstone of modern synthetic chemistry.[19] The tertiary benzamide group has emerged as a reliable and versatile directing group for a variety of transformations.[20][21][22] The reaction typically proceeds through the formation of a cyclometalated intermediate, where the metal catalyst coordinates to the carbonyl oxygen of the amide, bringing it into close proximity to the ortho C-H bond and facilitating its activation.

Caption: General Mechanism for Tertiary Benzamide-Directed C-H Functionalization.

This strategy has been successfully employed for a range of transformations, including:

-

Acylation: The introduction of an acyl group at the ortho position.[21]

-

Amination: The formation of a new C-N bond.[20]

-

Halogenation: The installation of a halogen atom.

III. Applications in Medicinal Chemistry and Drug Development

The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs with diverse therapeutic applications.[1] The tertiary benzamide moiety, in particular, is found in a number of marketed drugs and clinical candidates.[2][3][23]

Examples of Pharmaceuticals Containing a Tertiary Benzamide Moiety:

| Drug Name | Therapeutic Area |

| Sulpiride | Antipsychotic[3] |

| Amisulpride | Antipsychotic[3] |

| Tolvaptan | Treatment of hyponatremia[19] |

| Entinostat (MS-275) | Anticancer (HDAC inhibitor)[24] |

The ability to synthesize and functionalize tertiary benzamides with high precision is therefore of great importance to the pharmaceutical industry for the discovery and development of new therapeutic agents.

IV. Conclusion

Tertiary benzamide derivatives are a cornerstone of modern organic synthesis and medicinal chemistry. Their synthesis has evolved from classical methods to sophisticated transition-metal-catalyzed reactions, enabling access to a vast array of structurally diverse molecules. The true utility of the tertiary amide group, however, lies in its capacity to act as a powerful directing group, providing chemists with a reliable tool for the regioselective functionalization of aromatic rings. As the demand for more complex and precisely tailored molecules continues to grow, particularly in the field of drug discovery, the importance of understanding and applying the chemistry of tertiary benzamides will undoubtedly continue to increase.

References

- American Chemical Society. Synthesis of Tertiary Benzamides via Pd-Catalyzed Coupling of Arylboronic Esters and Carbamoyl Chlorides.

- ResearchGate. Action modes of the (secondary or tertiary) amide as directing group for controlling the site‐selectivity in benzanilide derivatives via transition metal‐catalyzed C−H bond functionalization.

- Journal of the American Chemical Society. Directed metalation of tertiary benzamides. Ortho N-aryl amination and synthesis of acridones.

- Benchchem. An In-depth Technical Review of Benzamide, N-benzoyl-N-(phenylmethyl)-.

- ACS Publications. Directed metalation of tertiary benzamides. Silicon protection of ortho sites and ortho methyl groups | The Journal of Organic Chemistry.

- PMC. Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination.

- ACS Publications. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics | Chemical Reviews.

- University of Windsor. Chemical Reviews.

- ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.

- PubMed. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.

- PubMed. Tertiary Amides as Directing Groups for Enantioselective C-H Amination using Ion-Paired Rhodium Complexes.

- ResearchGate. Proposed mechanism for the formation of tertiary amides.

- BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Organic Chemistry Portal. Amide synthesis by acylation.

- PMC. Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides with Arylglyoxylic Acids.

- PMC. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

- Unknown Source.

- AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.

- Unknown Source.

- ResearchGate. Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation.

- Benchchem. Identifying and minimizing side reactions in benzamide synthesis.

- Unknown Source.

- ResearchGate. Scheme 3. Scope of Tertiary Benzamides.

- Unknown Source.

- ResearchGate. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis | Request PDF.

- ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- Unknown Source.

- University of Michigan. Evolution of amide bond formation.

- Journal of the American Chemical Society. Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination.

- PMC. Synthesis and stability of strongly acidic benzamide derivatives.

- CHIMIA. The Synthesis of Sterically Hindered Amides.

- Organic Chemistry Portal. Substituted amide synthesis by amidation.

- Unknown Source.

- ResearchGate. The Synthesis of Sterically Hindered Amides.

- ACS Publications. Reactivity of Ortho-Palladated Benzamides toward CO, Isocyanides, and Alkynes. Synthesis of Functionalized Isoindolin-1-ones and 4,5-Disubstituted Benzo[c]azepine-1,3-diones | Organometallics.

- PubMed. The synthesis of sterically hindered amides.

- ResearchGate. (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives.

- PMC. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization.

- PubMed. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry.

- ResearchGate. Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines.

- Slideshare. Synthesis of benzamide from benzyl chloride | PPTX.

- КиберЛенинка. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Текст научной статьи по специальности.

- ResearchGate. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.

- PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.

- Unknown Source.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. researchgate.net [researchgate.net]

- 12. Enzyme-catalyzed Synthesis of Secondary and Tertiary Amides - White Rose Research Online [eprints.whiterose.ac.uk]

- 13. chimia.ch [chimia.ch]

- 14. researchgate.net [researchgate.net]

- 15. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tertiary Amides as Directing Groups for Enantioselective C-H Amination using Ion-Paired Rhodium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides with Arylglyoxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Protocol for the Regioselective ortho-Lithiation of 4-tert-butyl-N,N-dimethylbenzamide

Abstract

This document provides a comprehensive guide for the directed ortho-lithiation (DoM) of 4-tert-butyl-N,N-dimethylbenzamide. Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings, bypassing the conventional substituent effects that govern electrophilic aromatic substitution.[1][2] The N,N-dimethylcarboxamide group is an exceptionally potent Directed Metalation Group (DMG) that facilitates the deprotonation of the adjacent ortho-position with high fidelity.[2][3] This protocol details the mechanism, safety considerations, a step-by-step experimental procedure, and key parameters for successfully synthesizing 2-substituted-4-tert-butyl-N,N-dimethylbenzamide derivatives, which are valuable precursors in pharmaceutical and materials science research.

Scientific Principles and Mechanism

Directed ortho-metalation hinges on the coordination of a Lewis basic DMG on an aromatic ring with a Lewis acidic organolithium reagent.[1][4] In the case of 4-tert-butyl-N,N-dimethylbenzamide, the carbonyl oxygen of the amide group acts as the Lewis base, coordinating to the lithium cation of the organolithium base, typically sec-butyllithium (s-BuLi).

This initial coordination forms a pre-lithiation complex, which, through a "complex-induced proximity effect" (CIPE), positions the alkyl group of the organolithium base in close proximity to the proton at the C2 (ortho) position.[3][4] The strong alkyl base then abstracts this proton, forming a stable aryllithium intermediate. This intermediate remains stabilized by the intramolecular chelation with the DMG and can subsequently react with a wide range of electrophiles to yield the desired ortho-substituted product with high regioselectivity.

Key Experimental Choices:

-

Organolithium Reagent: A strong, sterically hindered base like s-BuLi is preferred. Its bulkiness discourages competitive nucleophilic addition to the amide carbonyl, a potential side reaction with less hindered bases like n-BuLi.[5]

-

TMEDA Additive: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate chelating agent for lithium ions. Its addition breaks down the aggregate structures (tetramers/hexamers) of the organolithium reagent into more reactive monomers or dimers.[6][7][8] This significantly accelerates the rate of lithiation and often allows the reaction to proceed under milder conditions.[3]

Caption: Mechanism of Directed ortho-Lithiation (DoM).

Critical Safety Considerations

Organolithium reagents such as sec-butyllithium are pyrophoric, reacting violently upon exposure to air and moisture.[9][10] They can cause severe burns to the skin and eyes.[9][11] Strict adherence to safety protocols is mandatory.

-

Inert Atmosphere: All manipulations must be performed under an inert atmosphere of dry argon or nitrogen using a Schlenk line or in a glovebox.[9][10] All glassware must be rigorously dried (oven or flame-dried) before use.

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical safety goggles, and a full-face shield must be worn.[12][13] Use appropriate chemical-resistant gloves; nitrile gloves are often used, but double-gloving or using thicker gloves is recommended.[9]

-

Handling: Use syringes and cannulas that have been purged with inert gas for all transfers. Never draw organolithium reagents into a syringe with a volume less than double the required amount to prevent the plunger from being pulled out accidentally.[10]

-

Quenching: Both the reaction and any excess reagent must be quenched carefully. For the reaction, a slow, dropwise addition of a proton source (e.g., saturated aq. NH₄Cl) at low temperature is required. Excess reagent in a syringe should be quenched by injecting it into a flask containing a suitable solvent like isopropanol or dry ice under an inert atmosphere.[10]

Detailed Experimental Protocol

This protocol describes the ortho-lithiation of 4-tert-butyl-N,N-dimethylbenzamide followed by quenching with iodine to yield 4-tert-butyl-2-iodo-N,N-dimethylbenzamide.

Materials & Equipment:

-

Reagents: 4-tert-butyl-N,N-dimethylbenzamide, sec-butyllithium (solution in cyclohexane), N,N,N',N'-tetramethylethylenediamine (TMEDA, distilled from CaH₂), Iodine (I₂), Anhydrous tetrahydrofuran (THF, distilled from sodium/benzophenone), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Flame-dried, three-necked round-bottom flask, magnetic stir bar, rubber septa, argon/nitrogen inlet, Schlenk line, low-temperature thermometer, dry ice/acetone bath, syringes, and cannulas.

Caption: Experimental workflow for ortho-iodination.

Procedure:

-

Reaction Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and two rubber septa under a positive pressure of dry argon.[14]

-

Reagent Addition: Through one of the septa, add 4-tert-butyl-N,N-dimethylbenzamide (e.g., 1.0 g, 4.56 mmol, 1.0 equiv). Add anhydrous THF (20 mL) via syringe to dissolve the solid. Add freshly distilled TMEDA (0.75 mL, 5.02 mmol, 1.1 equiv) via syringe.

-

Cooling: Place the flask in a dry ice/acetone bath and cool the stirring solution to -78 °C.

-

Lithiation: Slowly add sec-butyllithium (e.g., 1.4 M solution in cyclohexane, 3.6 mL, 5.02 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) indicates the formation of the aryllithium species.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

Electrophilic Quench: In a separate dry flask, dissolve iodine (1.28 g, 5.02 mmol, 1.1 equiv) in anhydrous THF (10 mL). Transfer this solution to the reaction mixture via cannula dropwise at -78 °C. The color of the reaction will likely change as the iodine is consumed.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over approximately 1-2 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C (ice bath).[14]

-

Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[14]

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-tert-butyl-2-iodo-N,N-dimethylbenzamide.

Data Summary and Troubleshooting

The following table summarizes the key quantitative parameters for the described protocol. Yields are representative and may vary based on the purity of reagents and the precision of the technique.

| Parameter | Value | Notes |

| Substrate | 4-tert-butyl-N,N-dimethylbenzamide | 1.0 equivalent |

| Base | sec-Butyllithium (s-BuLi) | 1.1 equivalents |

| Additive | TMEDA | 1.1 equivalents |

| Electrophile | Iodine (I₂) | 1.1 equivalents |

| Solvent | Anhydrous THF | ~0.2 M concentration |

| Temperature | -78 °C | Critical for selectivity and stability |

| Reaction Time | 1 hour (lithiation) | Ensure complete deprotonation |

| Typical Yield | 80-95% | Highly dependent on anhydrous conditions |

Troubleshooting Guide:

-

Low Yield / No Reaction:

-

Cause: Inactive organolithium reagent or presence of moisture/air.

-

Solution: Titrate the organolithium solution before use. Ensure all glassware is perfectly dry and the system is kept under a positive pressure of inert gas. Use freshly distilled, anhydrous solvents.

-

-

Formation of Side Products:

-

Cause: Temperature rising above -70 °C can lead to side reactions or decomposition of the aryllithium.[8] If using THF, prolonged reaction times at temperatures above -20 °C can lead to solvent deprotonation.[5]

-

Solution: Maintain strict temperature control throughout the addition of the base and electrophile. Do not let the reaction warm prematurely.

-

-

Incomplete Reaction:

-

Cause: Insufficient equivalents of base or inefficient stirring.

-

Solution: Ensure accurate measurement of all reagents. Use a magnetic stir bar that provides vigorous agitation.

-

References

-

University of Georgia Office of Research. (n.d.). sec-Butyllithium-598-30-1.docx. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet. Retrieved from [Link]

-

Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for metalation with n-butyllithium. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Retrieved from [Link]

-

Collum, D. B. (n.d.). Ortholithiation of Anisole by n-BuLi-TMEDA: Reaction via Disolvated Dimers. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion. Retrieved from [Link]

-

Cardiff University. (n.d.). ORCA – Online Research @ Cardiff. Retrieved from [Link]

-

Myers, A. (n.d.). Directed Ortho Metalation. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective ortho-Lithiation of Halopyridines. Retrieved from [Link]

-

Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Retrieved from [Link]

-

JoVE. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Application of the ortho‐lithiation‐cyclization strategy to N‐benzyl‐and N‐phenethylamine derivatives. Retrieved from [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. baranlab.org [baranlab.org]

- 4. researchgate.net [researchgate.net]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. research.uga.edu [research.uga.edu]

- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SEC-BUTYLLITHIUM - Safety Data Sheet [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. benchchem.com [benchchem.com]

The Dimethyl Amide Group as a Robust Director in Ortho-Metalation: A Guide to Precision Aromatic Functionalization

Introduction: Strategic C-H Activation with Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) stands as a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic systems.[1][2] This technique circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers, by employing a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific C-H bond at the position immediately adjacent (ortho) to the DMG.[1][3] The resulting aryllithium intermediate is then poised to react with a wide array of electrophiles, enabling the precise installation of a diverse range of functional groups.[1]

Among the pantheon of DMGs, the tertiary amide, particularly the N,N-dimethyl amide group (-CONMe₂), has emerged as a stalwart director due to its strong coordinating ability with lithium and its electronic-withdrawing nature, which enhances the acidity of the ortho protons.[2][4] This application note provides a comprehensive overview of the mechanism, practical protocols, and applications of DoM reactions directed by the dimethyl amide group, tailored for researchers, scientists, and professionals in drug development.

The Underlying Mechanism: A Symphony of Coordination and Deprotonation